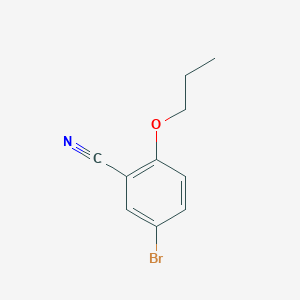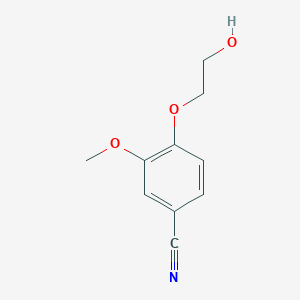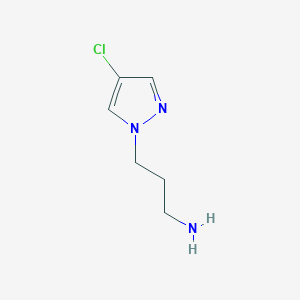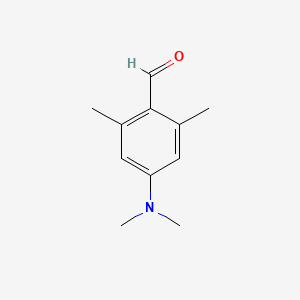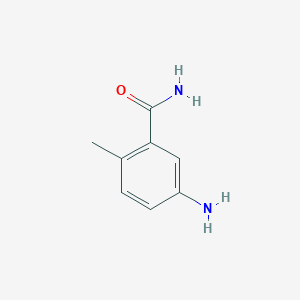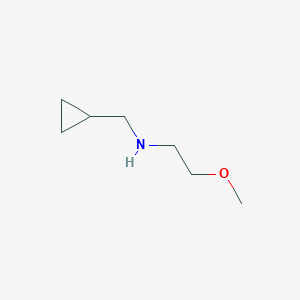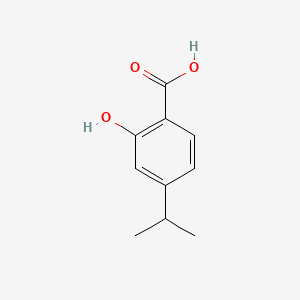
2-羟基-4-(丙-2-基)苯甲酸
描述
2-Hydroxy-4-(propan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4-(propan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-(propan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
. . .
安全信息
该化合物根据 GHS05 和 GHS07 危险图示分类,表明其具有某些健康危害 . 预防措施包括避免吸入粉尘/烟雾/气体/雾/蒸气/喷雾,处理后彻底清洗 .
研究用途
2-羟基-4-(丙-2-基)苯甲酸主要用于研究目的 . 然而,资料来源中并未明确提及该化合物应用的具体研究领域。
潜在应用
尽管资料来源中没有详细说明 2-羟基-4-(丙-2-基)苯甲酸的具体应用,但具有类似结构的化合物已针对各种应用进行了研究。 例如,4-羟基苯甲酸因其在生物合成中的潜力而被研究 ,4-羟基-2-吡喃酮(一种可以从 2-羟基-4-(丙-2-基)苯甲酸理论上合成的化合物)因其合成和天然产物应用而被研究 .
安全和危害
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting a potential antimicrobial activity
Biochemical Pathways
Benzylic compounds, which are structurally similar, are known to react via sn1 and sn2 pathways , indicating that this compound may also interact with these pathways.
Pharmacokinetics
The compound’s molecular weight of 1802 suggests that it may be readily absorbed and distributed in the body
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer properties
Action Environment
Similar compounds have shown different reactivity depending on the environment
生化分析
Biochemical Properties
2-Hydroxy-4-(propan-2-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are essential for mitigating oxidative damage in cells. Additionally, 2-Hydroxy-4-(propan-2-yl)benzoic acid can bind to specific proteins, influencing their structural conformation and activity. For example, it has been observed to modulate the activity of certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of 2-Hydroxy-4-(propan-2-yl)benzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of genes related to these pathways, 2-Hydroxy-4-(propan-2-yl)benzoic acid can alter cellular metabolism and function. For instance, it has been reported to reduce the production of pro-inflammatory cytokines in immune cells, thereby exerting anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 2-Hydroxy-4-(propan-2-yl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cyclooxygenase, which plays a role in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-4-(propan-2-yl)benzoic acid have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature . Over extended periods, it can undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to 2-Hydroxy-4-(propan-2-yl)benzoic acid can result in adaptive responses in cells, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-4-(propan-2-yl)benzoic acid vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Hydroxy-4-(propan-2-yl)benzoic acid is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds . It is metabolized by enzymes such as cytochrome P450, which catalyzes its hydroxylation and subsequent conjugation with glucuronic acid . These metabolic processes are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of 2-Hydroxy-4-(propan-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of 2-Hydroxy-4-(propan-2-yl)benzoic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within cells .
属性
IUPAC Name |
2-hydroxy-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKBRMHTGGMYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942201 | |
| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20154-41-0 | |
| Record name | Benzoic acid, 2-hydroxy-4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020154410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(propan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



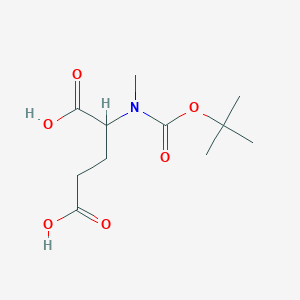
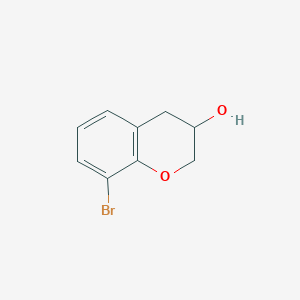


![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
